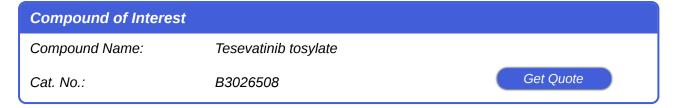


Application Notes and Protocols: Long-Term Tesevatinib Administration in Rodent Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of tesevatinib in rodent models, with a focus on its therapeutic potential in polycystic kidney disease (PKD). The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing similar experiments.

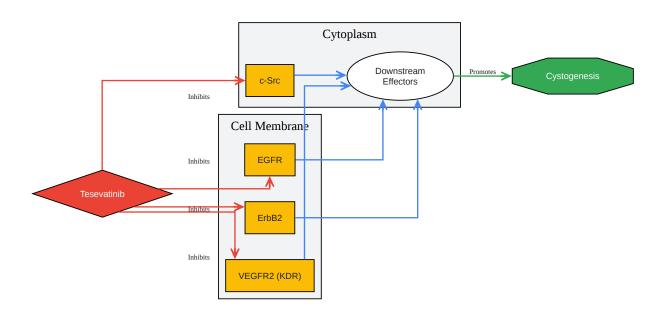
Introduction

Tesevatinib (formerly known as XL647) is a potent, orally bioavailable multi-kinase inhibitor that targets several receptor tyrosine kinases implicated in cell proliferation and angiogenesis.[1][2] [3] Its targets include epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2/ErbB2), vascular endothelial growth factor receptor (VEGFR), and Ephrin B4 (EphB4).[2][3][4] Preclinical studies have demonstrated its efficacy in rodent models of autosomal recessive polycystic kidney disease (ARPKD), suggesting its potential as a therapeutic agent for this and related conditions.[5][6][7]

Mechanism of Action: Signaling Pathway Inhibition

Tesevatinib exerts its therapeutic effects by simultaneously inhibiting multiple signaling pathways that are key drivers of cystogenesis in polycystic kidney disease. The primary targets are EGFR, ErbB2, c-Src, and VEGFR2 (KDR).[5][7] Inhibition of these kinases leads to a reduction in the phosphorylation of downstream signaling components, ultimately mitigating the progression of renal and biliary disease.[5][7]





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Figure 1: Tesevatinib Signaling Pathway Inhibition.

Efficacy Data in Rodent Models of ARPKD

Long-term administration of tesevatinib has shown significant efficacy in reducing the progression of polycystic kidney disease in two well-characterized rodent models: the bpk mouse model and the PCK rat model.[5]

The bpk Mouse Model

In the bpk mouse model, which mimics neonatal ARPKD, tesevatinib was administered daily from postnatal day (PN) 4 to PN21.[5][6]



Parameter	Control (Untreated bpk)	Tesevatinib (7.5 mg/kg/day)	Tesevatinib (15 mg/kg/day)	Wildtype (Untreated)
Total Kidney Weight (g)	2.03 ± 0.28	1.59 ± 0.19 (p < 0.001)	1.21 ± 0.10 (p < 0.001)	0.23 ± 0.03
Cystic Index	4.80 ± 0.40	3.60 ± 0.52 (p < 0.001)	2.50 ± 0.50 (p < 0.001)	1.00 ± 0.00
Biliary Ductal Ectasia	4.80 ± 0.50	3.70 ± 0.40 (p < 0.01)	2.80 ± 0.40 (p < 0.001)	1.00 ± 0.00

Data presented as mean \pm standard deviation. The p-values represent the statistical significance compared to the untreated bpk control group.[5]

The PCK Rat Model

The PCK rat is an orthologous model of human ARPKD. In this model, tesevatinib was administered from PN30 to PN90.[5][6]

Parameter	Control (Untreated PCK)	Tesevatinib (7.5 mg/kg/day)	Tesevatinib (15 mg/kg/day)	Wildtype (Untreated)
Total Kidney Weight (g)	10.3 ± 1.3	8.5 ± 0.9 (p < 0.01)	7.2 ± 0.9 (p < 0.001)	2.5 ± 0.2
Kidney Weight/Body Weight (%)	3.4 ± 0.4	2.8 ± 0.3 (p < 0.01)	2.4 ± 0.3 (p < 0.001)	0.7 ± 0.1
BUN (mg/dL)	37.0 ± 7.0	29.0 ± 5.0 (p < 0.05)	25.0 ± 4.0 (p < 0.01)	20.0 ± 3.0
Creatinine (mg/dL)	0.6 ± 0.1	0.5 ± 0.1 (NS)	0.4 ± 0.1 (p < 0.05)	0.3 ± 0.1



Data presented as mean ± standard deviation. The p-values represent the statistical significance compared to the untreated PCK control group. BUN: Blood Urea Nitrogen; NS: Not Significant.[5]

Toxicity and Safety Profile

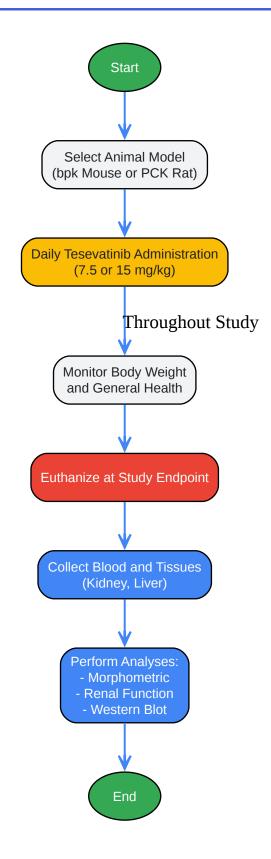
In both the bpk mouse and PCK rat models, long-term administration of tesevatinib at doses of 7.5 and 15 mg/kg per day did not result in any apparent morphological evidence of renal or hepatic toxicity.[5][6] There were no compound-related deaths or microscopic changes observed in major organs such as the heart, spleen, stomach, pancreas, or thymus.[5] Furthermore, treatment of wildtype animals with tesevatinib did not lead to any significant changes in assessed parameters compared to untreated wildtype controls.[5]

Experimental Protocols

The following are detailed protocols for the long-term administration of tesevatinib in the bpk mouse and PCK rat models of ARPKD.

General Workflow





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Figure 2: General Experimental Workflow.



bpk Mouse Model Protocol

- Animal Model:bpk mice (a model for ARPKD) and wildtype BALB/c control mice.[5]
- Dosing and Administration:
 - Tesevatinib (HCL salt) is administered via intraperitoneal (IP) injections at doses of 7.5 and
 15 mg/kg per day.[5]
 - A vehicle control group should also be included.
- Treatment Duration: Daily injections from postnatal day (PN) 4 to PN21 (a total of 18 doses).
 [5][6]
- Tissue Harvesting: At PN21, 2 hours after the final dose, animals are euthanized, and kidney and liver tissues are harvested.[5]
- Parameters Assessed:
 - · Body weight.
 - Total kidney weight (TKW).
 - Kidney weight to body weight (KW/BW) ratio.
 - Morphometric determination of a cystic index (CI).
 - Histological evaluation of biliary ductal ectasia.
 - Western blot analysis to validate target inhibition (e.g., phosphorylation of EGFR, ErbB2, c-Src, and KDR).[5]

PCK Rat Model Protocol

- Animal Model: PCK rats (an orthologue of human ARPKD) and Sprague Dawley wildtype controls.[5]
- · Dosing and Administration:



- Tesevatinib is administered by oral gavage at doses of 7.5 and 15 mg/kg per day.[5][6]
- A vehicle control group should be included.
- Treatment Duration: Daily administration from PN30 to PN90 (a total of 61 doses).[5][6]
- Tissue Harvesting: At PN90, tissues are harvested for analysis.
- Parameters Assessed:
 - Body weight.
 - Total kidney weight (TKW).
 - Kidney weight to body weight (KW/BW) ratio.
 - Renal function tests:
 - Serum Blood Urea Nitrogen (BUN).
 - Serum Creatinine (CR).
 - 12-hour urinary concentrating ability.[5]
 - Histological analysis of renal and hepatic morphology.[5]

Conclusion

The long-term administration of tesevatinib in rodent models of ARPKD demonstrates significant therapeutic efficacy in a dose-dependent manner.[5] The treatment was well-tolerated with no observable toxicity at the tested doses.[5][6] These findings support the potential clinical application of tesevatinib as a treatment for human ARPKD.[5][7] The protocols outlined in these application notes provide a foundation for further preclinical investigation into the therapeutic effects of this multi-kinase inhibitor.

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